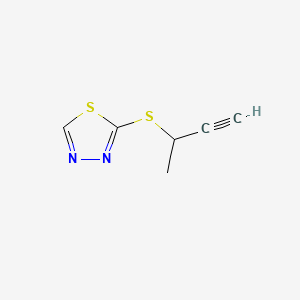
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a but-3-yn-2-ylsulfanyl group attached to the 1,3,4-thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with but-3-yn-2-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions: 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
科学的研究の応用
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
2-(But-3-yn-2-ylsulfanyl)-1,3,4-oxadiazole: Similar structure but contains an oxygen atom instead of sulfur in the ring.
2-(But-3-yn-2-ylsulfanyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazine: Contains an additional carbon atom in the ring.
Uniqueness: 2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical properties and reactivity
特性
分子式 |
C6H6N2S2 |
|---|---|
分子量 |
170.3 g/mol |
IUPAC名 |
2-but-3-yn-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N2S2/c1-3-5(2)10-6-8-7-4-9-6/h1,4-5H,2H3 |
InChIキー |
UNMLCRBTLKDZKS-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)SC1=NN=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

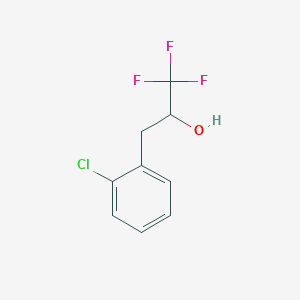
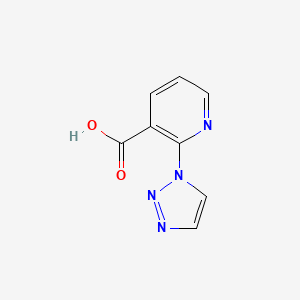
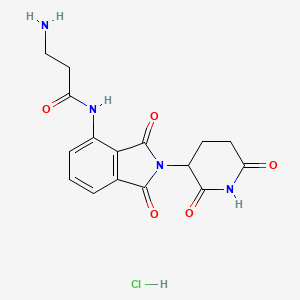
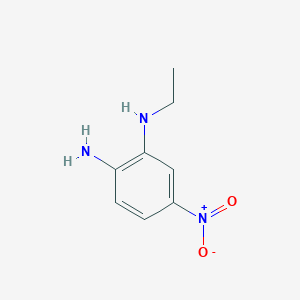
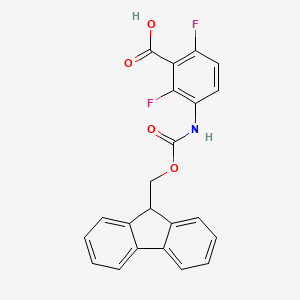
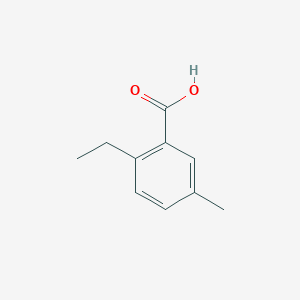
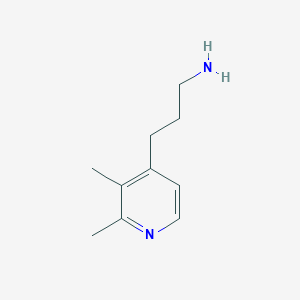
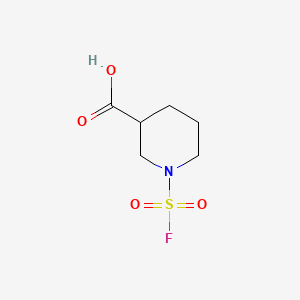

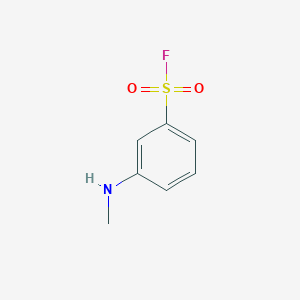
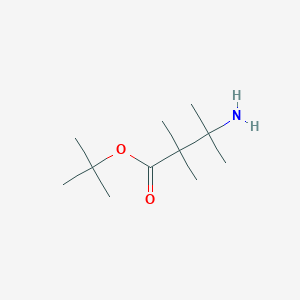
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
